Cas no 54257-94-2 (Benzene, 1-bromo-2-(chloromethoxy)-)

Benzene, 1-bromo-2-(chloromethoxy)-, is a halogenated aromatic compound featuring both bromo and chloromethoxy functional groups. This structure imparts reactivity suitable for further synthetic modifications, making it valuable in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of bromine enhances its utility as an electrophile in metal-catalyzed transformations, while the chloromethoxy group offers additional sites for functionalization. Its stability under standard conditions ensures ease of handling and storage. This compound is commonly employed in pharmaceutical and agrochemical research as an intermediate for constructing complex molecules. Careful handling is advised due to potential lachrymatory and irritant properties.
Benzene, 1-bromo-2-(chloromethoxy)- structure
54257-94-2 structure
Product Name:Benzene, 1-bromo-2-(chloromethoxy)-
CAS No:54257-94-2
MF:C7H6BrClO
MW:221.478940486908
CID:1588040
PubChem ID:21828492
Update Time:2025-06-25

Benzene, 1-bromo-2-(chloromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-2-(chloromethoxy)-
    • AKOS018086372
    • SY298326
    • FDZVPLWSORWGDW-UHFFFAOYSA-N
    • 1-Bromo-2-chloromethoxybenzene
    • EN300-646261
    • bromochloromethoxybenzene
    • 54257-94-2
    • MFCD21947411
    • SCHEMBL4486844
    • 2-bromophenyl chloromethyl ether
    • 1-Bromo-2-(chloromethoxy)benzene
    • o-bromo-alpha-chloroanisole
    • 1-Bromo2-chloromethoxybenzene
    • CS-0300164
    • Inchi: 1S/C7H6BrClO/c8-6-3-1-2-4-7(6)10-5-9/h1-4H,5H2
    • InChI Key: FDZVPLWSORWGDW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OCCl

Computed Properties

  • Exact Mass: 219.92908
  • Monoisotopic Mass: 219.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

Benzene, 1-bromo-2-(chloromethoxy)- Pricemore >>

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Additional information on Benzene, 1-bromo-2-(chloromethoxy)-

Benzene, 1-Bromo-2-(Chloromethoxy): A Comprehensive Overview

Benzene, 1-bromo-2-(chloromethoxy), also known by its CAS Registry Number 54257-94-2, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromine atom and a chloromethoxy group attached to a benzene ring. The bromine atom is located at the first position, while the chloromethoxy group is positioned at the second position of the benzene ring. This specific substitution pattern imparts distinct chemical properties to the molecule, making it valuable in various applications.

The synthesis of benzene, 1-bromo-2-(chloromethoxy) typically involves multi-step organic reactions. One common approach includes the bromination of an aromatic compound followed by the introduction of the chloromethoxy group through nucleophilic substitution or electrophilic substitution reactions. The exact synthetic pathway may vary depending on the starting materials and desired intermediates. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

Benzene, 1-bromo-2-(chloromethoxy) exhibits interesting chemical reactivity due to its functional groups. The bromine atom can act as an electron-withdrawing group, influencing the electronic properties of the benzene ring. Similarly, the chloromethoxy group introduces additional functionality, such as potential sites for further substitution or elimination reactions. These characteristics make this compound a versatile building block in organic synthesis.

In terms of applications, benzene, 1-bromo-2-(chloromethoxy) finds utility in various industries. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its role in developing novel materials with tailored properties for applications in electronics and optoelectronics. For instance, researchers have explored its use in synthesizing conjugated polymers that exhibit improved charge transport properties.

The physical properties of benzene, 1-bromo-2-(chloromethoxy) are well-documented. It is typically a crystalline solid with a melting point around 60°C and a boiling point above 150°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various solution-based reactions.

From an environmental perspective, understanding the fate and behavior of benzene, 1-bromo-2-(chloromethoxy) in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under specific conditions, although its persistence in certain environments may pose challenges for waste management.

In conclusion, benzene, 1-bromo-2-(chloromethoxy), with its CAS number 54257-94-2, remains an important compound in organic chemistry due to its unique structure and versatile reactivity. Ongoing research continues to uncover new applications and improve synthetic methodologies for this compound.

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